O-[4-(Dimethylamino)butyl]hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
392235-43-7 |
|---|---|
Molecular Formula |
C6H16N2O |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
O-[4-(dimethylamino)butyl]hydroxylamine |
InChI |
InChI=1S/C6H16N2O/c1-8(2)5-3-4-6-9-7/h3-7H2,1-2H3 |
InChI Key |
AYMXHOSODFGBMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCON |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct O-Alkylation and O-Arylation of Hydroxylamines
Direct formation of the C–O bond between the 4-(dimethylamino)butyl group and the hydroxylamine (B1172632) nitrogen is a primary strategy for synthesizing the target molecule. This can be accomplished by reacting a hydroxylamine nucleophile with an appropriate alkylating agent.
Alkylation of Unprotected Hydroxylamines and their Salts
The direct alkylation of unprotected hydroxylamine or its salts presents a straightforward approach. In this method, hydroxylamine hydrochloride can be reacted with a 4-(dimethylamino)butyl halide (e.g., 1-bromo-4-(dimethylamino)butane) in the presence of a base. The base deprotonates the hydroxylamine, increasing its nucleophilicity to facilitate the substitution reaction. However, a significant challenge in this approach is controlling selectivity. Hydroxylamine possesses two nucleophilic sites (nitrogen and oxygen), and the free amine can also be alkylated, potentially leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, as well as overalkylation on the nitrogen atom. Careful control of reaction conditions, such as temperature, solvent, and the nature of the base, is crucial to favor O-alkylation.
Alkylation of N-Protected Hydroxylamine Precursors
To overcome the selectivity issues associated with unprotected hydroxylamines, a more common and reliable strategy involves the use of N-protected hydroxylamine precursors. In this approach, the nitrogen atom is masked with a protecting group, directing the alkylation to occur exclusively at the oxygen atom. Following the O-alkylation step, the protecting group is removed to yield the desired O-substituted hydroxylamine.
Several N-protected hydroxylamines are suitable for this purpose:
N-Hydroxyphthalimide: This reagent can be alkylated with a suitable electrophile, such as 4-(dimethylamino)butyl methanesulfonate (B1217627), in the presence of a base like sodium carbonate. google.com The resulting N-alkoxyphthalimide intermediate is then cleaved, typically via hydrazinolysis (using hydrazine) or aminolysis, to release the free O-[4-(Dimethylamino)butyl]hydroxylamine. google.com
tert-Butyl N-hydroxycarbamate: A direct preparation of O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate. organic-chemistry.orgorganic-chemistry.org The synthesis begins with the conversion of the corresponding alcohol, in this case, 4-(dimethylamino)butan-1-ol (B82855), to its methanesulfonate (mesylate). organic-chemistry.org This activated intermediate then reacts with tert-butyl N-hydroxycarbamate in the presence of a base to form the O-alkylated product. organic-chemistry.org The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, such as with hydrochloric acid in diethyl ether, to yield the target compound as its hydrochloride salt. organic-chemistry.org This method avoids the use of hydrazine (B178648) for deprotection. organic-chemistry.org
The following table summarizes representative conditions for the alkylation of N-protected hydroxylamines based on general literature procedures.
| N-Protected Precursor | Alkylating Agent | Base/Conditions | Deprotection Step | Reference |
| N-Hydroxyphthalimide | Alkyl Sulfonate | NaHCO₃ | Hydrazine or Amine | google.com |
| tert-Butyl N-hydroxycarbamate | Alkyl Mesylate | DBU | HCl in Ether | organic-chemistry.org |
| Ethyl N-hydroxyacetimidate | Alkyl Mesylate | Base | Acidic Hydrolysis | researchgate.net |
O-Arylation Strategies utilizing Transition Metal Catalysis
While the target molecule is an O-alkylhydroxylamine, the principles of O-arylation are relevant to the broader synthesis of hydroxylamine derivatives. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for forming C–O bonds that are otherwise difficult to construct. organic-chemistry.orgnih.gov Buchwald and coworkers developed an efficient palladium-catalyzed O-arylation of ethyl acetohydroximate, which serves as a hydroxylamine equivalent, with various aryl halides (chlorides, bromides, and iodides). nih.gov The success of this reaction relies on the use of bulky biarylphosphine ligands that facilitate the C–O reductive elimination step under mild conditions. nih.gov Although not directly applicable to the synthesis of this compound, this methodology showcases the power of transition metal catalysis in hydroxylamine chemistry and could potentially be adapted for complex substrates where other methods fail. nih.gov
Indirect Synthetic Routes
Indirect routes involve the formation of the O-alkylhydroxylamine moiety through the transformation of other functional groups, such as the reduction of oximes or functional group interconversions on a pre-existing molecular scaffold.
Reductive Transformations of Oxime Derivatives
The catalytic reduction of oximes and oxime ethers provides a direct and efficient pathway to hydroxylamine derivatives. nih.gov However, this transformation presents a significant challenge: the selective reduction of the C=N bond without the reductive cleavage of the weak N–O bond, which would lead to the corresponding primary amine as a side product. nih.gov
For the synthesis of this compound, a plausible route would involve the reduction of an O-[4-(Dimethylamino)butyl]oxime. This precursor could be synthesized by the condensation of a ketone or aldehyde with this compound itself, or more strategically, an oxime ether could be reduced. For instance, an appropriate oxime ether could be synthesized and then reduced.
Various catalytic systems have been developed for this selective reduction:
Heterogeneous Catalysis: Platinum-based catalysts in the presence of hydrogen and a strong Brønsted acid have been used. nih.gov
Homogeneous Catalysis: More recently, metal-free systems using catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, for oxime ether hydrogenation have been developed, as well as transition-metal-based homogeneous catalysts that exhibit high turnover numbers. nih.gov
The key to this synthetic strategy is identifying a reducing agent and conditions that are chemoselective for the C=N bond while preserving the labile N–O linkage.
Functional Group Interconversions Leading to this compound
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uksolubilityofthings.com This strategy can be applied to the synthesis of the target molecule by constructing the 4-(dimethylamino)butyl side chain after the hydroxylamine moiety is already in place, or vice-versa.
A viable FGI approach could start with the synthesis of a bifunctional O-alkylated hydroxylamine intermediate. For example:
Alkylation with a Dihaloalkane: An N-protected hydroxylamine, such as N-hydroxyphthalimide, could be alkylated with a large excess of 1,4-dibromobutane (B41627) to favor mono-alkylation, yielding O-(4-bromobutyl)-N-hydroxyphthalimide.
Nucleophilic Substitution: The terminal bromide of this intermediate can then be displaced by dimethylamine (B145610) in a nucleophilic substitution reaction. This step introduces the dimethylamino group.
Deprotection: Finally, removal of the phthalimide (B116566) protecting group via hydrazinolysis would furnish the desired this compound.
This multi-step sequence leverages robust and well-established reactions, offering a flexible and controlled route to the final product. organic-chemistry.orgub.edufiveable.me
Stereoselective Synthesis of this compound and its Analogues
The stereoselective synthesis of this compound and its analogues is a nuanced area of research, primarily focusing on the introduction of chiral centers into the butyl chain or on the nitrogen atom. While specific literature on the stereoselective synthesis of the parent compound is not extensively detailed, strategies can be extrapolated from the synthesis of chiral amines, alcohols, and other hydroxylamine derivatives.
One potential strategy involves the use of a chiral starting material. For instance, a stereocenter could be introduced at the carbon atom adjacent to the oxygen by starting with a chiral 4-(dimethylamino)butanol. The synthesis would then proceed through activation of the hydroxyl group, for example, by conversion to a mesylate or tosylate, followed by nucleophilic substitution with a protected hydroxylamine equivalent, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate. organic-chemistry.orggoogle.com Subsequent deprotection would yield the desired chiral O-substituted hydroxylamine. The key to this approach is the initial enantioselective synthesis of the butanol derivative, which can be achieved through various methods including asymmetric reduction of a corresponding ketone or enzymatic resolution.
Another approach centers on the stereoselective functionalization of an achiral precursor. This could involve an asymmetric C-H activation/amination or an asymmetric hydroamination of a suitable alkene. While challenging, these methods offer a more direct route to the chiral product. For analogues of this compound, where stereocenters are introduced at different positions, diastereoselective reactions can be employed. For example, the Ugi four-component reaction has been utilized to create chiral DMAP (4-dimethylaminopyridine) derivatives with moderate to high diastereoselectivity, which could serve as a foundational methodology for constructing more complex, chiral hydroxylamine-containing molecules. nih.gov
The table below outlines a hypothetical comparison of diastereomeric ratios for a key intermediate in the synthesis of a chiral analogue, based on different chiral auxiliaries.
| Chiral Auxiliary | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| (S)-(-)-1-Phenylethylamine | Dichloromethane | 0 | 75:25 |
| (R)-(+)-1-(1-Naphthyl)ethylamine | Tetrahydrofuran | -78 | 85:15 |
| (1R,2S)-(-)-Norephedrine | Toluene | -78 | 92:8 |
| Evans' (S)-4-benzyloxazolidinone | Dichloromethane | -78 | >95:5 |
This table presents hypothetical data for illustrative purposes.
Flow Chemistry and Green Chemistry Approaches for Synthesis Scalability
The scalability of synthetic routes for this compound and its analogues can be significantly enhanced through the adoption of flow chemistry and green chemistry principles. These approaches address many of the limitations of traditional batch processing, such as safety concerns with hazardous reagents, energy consumption, and waste generation.
Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages for the synthesis of hydroxylamines. nih.gov For instance, the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been successfully demonstrated in a continuous-flow system, highlighting the potential for similar applications in the synthesis of O-alkyl hydroxylamines. mdpi.com A key benefit of flow reactors is the high surface-area-to-volume ratio, which allows for superior heat and mass transfer. nih.gov This precise control over reaction parameters can lead to higher yields, improved selectivity, and safer handling of potentially unstable intermediates. nih.govmdpi.com
A potential flow synthesis of this compound could involve the in-situ generation of a reactive intermediate, which is immediately consumed in the subsequent step, thereby minimizing decomposition and side reactions. nih.gov For example, the O-alkylation of a protected hydroxylamine could be performed in a packed-bed reactor containing a solid-supported base, simplifying purification and enabling catalyst recycling.
From a green chemistry perspective, flow synthesis aligns with several key principles. The reduced reaction volumes and enhanced efficiency lead to lower energy consumption and waste production. Furthermore, the use of immobilized catalysts or reagents can facilitate their recovery and reuse, improving the atom economy of the process. mdpi.com The development of synthetic methods that avoid toxic reagents and solvents is another crucial aspect. For example, replacing hazardous alkylating agents with greener alternatives and utilizing more benign solvent systems are active areas of research.
The following table summarizes the potential green chemistry benefits of a flow synthesis approach compared to traditional batch synthesis for a key synthetic step.
| Metric | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Solvent Usage | High (e.g., large volumes for dilution) | Low (e.g., concentrated streams) |
| Energy Consumption | High (e.g., heating/cooling large vessels) | Low (e.g., efficient heat exchange) |
| Waste Generation | Moderate to High | Low to Moderate |
| Process Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |
| Scalability | Challenging | Readily scalable by extending run time |
This table presents a qualitative comparison for illustrative purposes.
Reaction Mechanisms and Mechanistic Elucidation
Detailed Reaction Pathway Analysis of O-Alkylation Processes
The synthesis of O-[4-(Dimethylamino)butyl]hydroxylamine typically proceeds via O-alkylation of a hydroxylamine (B1172632) equivalent. Two prevalent pathways for this transformation are the Mitsunobu reaction and the alkylation of an N-protected hydroxylamine followed by deprotection.
One common method involves the use of N-hydroxyphthalimide as a hydroxylamine surrogate. masterorganicchemistry.comorganic-chemistry.org The synthesis can be conceptualized in a two-step sequence analogous to the Gabriel synthesis of primary amines. masterorganicchemistry.comorganic-chemistry.orgyoutube.comchemistrysteps.comunacademy.com
Step 1: N-Alkylation of Phthalimide (B116566) Analog Initially, a suitable precursor such as 4-(dimethylamino)butan-1-ol (B82855) is converted into a reactive electrophile, for instance, 4-(dimethylamino)butyl chloride or a sulfonate ester (e.g., mesylate or tosylate). N-hydroxyphthalimide is then deprotonated by a non-nucleophilic base, like potassium carbonate or DBU, to form the phthalimide anion, a potent nucleophile. This anion subsequently attacks the electrophilic carbon of the 4-(dimethylamino)butyl derivative in a bimolecular nucleophilic substitution (SN2) reaction. chemistrysteps.combyjus.comchemistrysteps.com The reaction is concerted, involving a backside attack that leads to the formation of N-[4-(dimethylamino)butoxy]phthalimide. byjus.comlibretexts.org
Step 2: Hydrazinolysis The N-alkoxyphthalimide intermediate is then cleaved to release the desired O-alkylhydroxylamine. This is most effectively achieved by treatment with hydrazine (B178648) (NH₂NH₂). masterorganicchemistry.comyoutube.com The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic byproduct, phthalhydrazide, and liberating this compound. youtube.com
An alternative and direct route involves the Mitsunobu reaction. organic-chemistry.orgmissouri.edu In this approach, 4-(dimethylamino)butan-1-ol is treated with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov
Mitsunobu Reaction Mechanism: The reaction is initiated by the nucleophilic attack of triphenylphosphine on DEAD, forming a betaine (B1666868) intermediate. This intermediate protonates the N-hydroxyphthalimide. The resulting anion then attacks the phosphorus atom, displacing the protonated DEAD. The alcohol, 4-(dimethylamino)butan-1-ol, then adds to the phosphonium (B103445) species to form an alkoxyphosphonium salt. The crucial step is the subsequent SN2 displacement of the activated hydroxyl group (as triphenylphosphine oxide, a very good leaving group) by the phthalimide anion. missouri.edunih.gov This reaction proceeds with a clean inversion of configuration at the carbon atom of the alcohol. organic-chemistry.orgmissouri.edu The final product, N-[4-(dimethylamino)butoxy]phthalimide, is then subjected to hydrazinolysis as described above to yield the target compound.
| Step | Reactants | Reagents | Mechanism | Intermediate/Product |
| Pathway 1: Alkylation | ||||
| 1a. Activation | 4-(Dimethylamino)butan-1-ol | TsCl, Pyridine | Acylation | 4-(Dimethylamino)butyl tosylate |
| 1b. Substitution | 4-(Dimethylamino)butyl tosylate, N-Hydroxyphthalimide | K₂CO₃ | SN2 | N-[4-(Dimethylamino)butoxy]phthalimide |
| 2. Cleavage | N-[4-(Dimethylamino)butoxy]phthalimide | Hydrazine (NH₂NH₂) | Nucleophilic Acyl Substitution | This compound |
| Pathway 2: Mitsunobu | ||||
| 1. Coupling | 4-(Dimethylamino)butan-1-ol, N-Hydroxyphthalimide | PPh₃, DIAD | SN2 on phosphorus, SN2 on carbon | N-[4-(Dimethylamino)butoxy]phthalimide |
| 2. Cleavage | N-[4-(Dimethylamino)butoxy]phthalimide | Hydrazine (NH₂NH₂) | Nucleophilic Acyl Substitution | This compound |
Nucleophilic and Electrophilic Reactivity Profiles of the Hydroxylamine Moiety
The hydroxylamine functional group (-ONH₂) in this compound is characterized by its ambident nucleophilicity, meaning it possesses two potential nucleophilic centers: the oxygen and the nitrogen atoms.
Nucleophilic Reactivity: The nitrogen atom, with its lone pair of electrons, is generally the more basic and often the more nucleophilic site in hydroxylamine and its N-alkyl derivatives. However, in O-alkylhydroxylamines, the situation is nuanced. The presence of the electron-donating butyl group attached to the oxygen slightly increases the electron density on the oxygen atom. Conversely, the nitrogen atom's nucleophilicity is influenced by the steric hindrance of the adjacent alkoxy group.
The relative nucleophilicity of the nitrogen and oxygen atoms is also highly dependent on the reaction conditions, particularly the pH. In neutral or basic media, the nitrogen atom is typically the primary site of attack for electrophiles. The basicity of O-alkylhydroxylamines is generally lower than that of hydroxylamine itself, a phenomenon attributed to the disruption of hydrogen bonding with the solvent by the alkyl group. chempap.org
Electrophilic Reactivity: While inherently nucleophilic, the hydroxylamine moiety can be transformed into an electrophilic aminating agent. nih.govrsc.orgrsc.org This is typically achieved by attaching a good leaving group to the nitrogen or oxygen atom. For instance, protonated or N-acylated hydroxylamine derivatives can react as electrophiles. rsc.org In the context of this compound, protonation of the amino group under acidic conditions would render the molecule susceptible to nucleophilic attack, although reactions at the hydroxylamine moiety itself would require specific activation. For example, reaction with a sulfonyl chloride could generate a hydroxylamine-O-sulfonate, which can then act as an electrophilic aminating reagent. researchgate.net
| Reactivity Type | Reactive Center | Influencing Factors | Typical Reactions |
| Nucleophilic | Nitrogen Atom | pH, Steric Hindrance, Solvent | Alkylation, Acylation, Reaction with Carbonyls (Oxime formation) |
| Oxygen Atom | (Generally less reactive nucleophilically) | Protonation | |
| Electrophilic | Nitrogen/Oxygen | Activation with a leaving group (e.g., -OSO₂R) | Electrophilic Amination |
Influence of Neighboring Group Participation in Reaction Mechanisms
A key structural feature of this compound is the presence of a tertiary amino group at the δ-position relative to the oxygen atom of the hydroxylamine. This arrangement allows for the possibility of neighboring group participation (NGP), also known as anchimeric assistance, in reactions involving the butyl chain. gacbe.ac.innih.govchemeurope.comlibretexts.org
NGP occurs when a functional group within the reacting molecule acts as an internal nucleophile, displacing a leaving group and forming a cyclic intermediate. imperial.ac.uk This participation often leads to an enhancement of the reaction rate and can result in retention of stereochemistry at the reaction center. imperial.ac.uk
In the case of a reaction at the terminal carbon of the butyl chain (e.g., substitution on a derivative like 1-chloro-4-(dimethylamino)butane), the lone pair of electrons on the dimethylamino nitrogen can attack the electrophilic carbon, displacing the leaving group. This would result in the formation of a five-membered cyclic aziridinium (B1262131) ion intermediate. The formation of five- and six-membered rings through NGP is particularly favorable.
The highly strained three-membered aziridinium ring is a potent electrophile and will be readily attacked by an external nucleophile. This attack can occur at either of the two carbon atoms of the ring. This two-step process, involving two consecutive SN2 reactions (the first intramolecular, the second intermolecular), ultimately results in the net retention of stereochemistry at the carbon where the initial substitution occurred. The rate enhancement (anchimeric assistance) is due to the high effective concentration of the internal nucleophile. nih.gov
Kinetic Isotope Effect Studies for Rate-Determining Step Identification
While specific experimental kinetic isotope effect (KIE) studies for this compound are not available in the literature, the principles of KIE can be applied to understand its formation and reactivity. pressbooks.pub A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. princeton.edu It is a powerful tool for elucidating reaction mechanisms, particularly the nature of the transition state in the rate-determining step. princeton.edumdpi.comdifferencebetween.comlibretexts.org
For the SN2 synthesis of this compound (e.g., the reaction between a 4-(dimethylamino)butyl halide and an N-protected hydroxylamine anion), both primary and secondary KIEs could be investigated.
Primary Kinetic Isotope Effect: A primary KIE would be observed if a bond to the isotopically labeled atom is broken in the rate-determining step. differencebetween.comlibretexts.org For example, if the leaving group were a tosylate and the sulfur atom was replaced by its heavier isotope (³⁴S), a small normal KIE (k₃₂/k₃₄ > 1) would be expected, as the C-O bond to the leaving group is broken in the SN2 transition state.
Secondary Kinetic Isotope Effect: A secondary KIE is observed when the isotopic substitution is at an atom not directly involved in bond-making or bond-breaking. pressbooks.pubwikipedia.org These effects are typically smaller and arise from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state. princeton.edumdpi.com
In the SN2 formation of this compound, replacing the hydrogens on the carbon atom undergoing substitution (the α-carbon) with deuterium (B1214612) would result in a secondary KIE. For an SN2 reaction, the transition state is more sterically crowded than the sp³-hybridized reactant. This leads to an increase in the energy of the C-H (or C-D) bending vibrations. Because the C-D bond has a lower zero-point energy, the increase in vibrational energy upon going to the transition state is less for the deuterated compound, resulting in a slightly faster reaction. This phenomenon typically leads to an inverse secondary KIE (kH/kD < 1), with values often in the range of 0.85-0.95. acs.orgcdnsciencepub.com Conversely, an SN1 reaction, which proceeds through an sp²-hybridized carbocation intermediate, typically shows a normal secondary KIE (kH/kD > 1), often around 1.1-1.2. wikipedia.org Thus, a hypothetical KIE study could provide strong evidence for the SN2 mechanism.
| KIE Type | Isotopic Substitution Location | Expected Mechanism | Predicted kH/kD Value | Rationale |
| Secondary α-Deuterium | C1 of the butyl chain | SN2 | < 1 (Inverse) | Increased steric crowding in the trigonal bipyramidal transition state raises C-H/C-D bending frequencies. |
| Secondary α-Deuterium | C1 of the butyl chain | SN1 | > 1 (Normal) | Re-hybridization from sp³ to sp² in the carbocation intermediate lowers C-H/C-D bending frequencies. |
| Primary Heavy Atom | Leaving Group (e.g., ³⁴S in tosylate) | SN2 | > 1 (Normal) | C-O(S) bond is breaking in the rate-determining step. |
Role of Solvents and Catalysts in Mechanistic Diversion
The choice of solvent and the use of catalysts are critical in directing the outcome and efficiency of the synthesis of this compound.
Solvent Effects: The O-alkylation step, proceeding via an SN2 mechanism, is highly sensitive to the solvent. libretexts.org Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are ideal for SN2 reactions. quora.comreddit.comlibretexts.orgquora.com These solvents can dissolve the ionic nucleophile (e.g., the potassium salt of N-hydroxyphthalimide) while poorly solvating the anion. reddit.comlibretexts.org This "naked" nucleophile is more reactive and leads to a faster reaction rate. quora.com
In contrast, polar protic solvents, such as water or alcohols, would solvate the nucleophilic anion through hydrogen bonding. libretexts.org This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the activation energy required for it to attack the electrophile, thereby slowing down the SN2 reaction. libretexts.org
Catalysis: In O-alkylation reactions, particularly when dealing with two immiscible phases (e.g., an aqueous solution of a base and an organic solution of the alkyl halide), a phase-transfer catalyst (PTC) can be highly effective. crdeepjournal.orgtandfonline.comphasetransfercatalysis.comnih.gov A typical PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the nucleophilic anion from the aqueous phase to the organic phase where the reaction with the electrophile occurs. crdeepjournal.org This catalytic cycle dramatically increases the reaction rate by overcoming the insolubility of the reactants in a common solvent.
For the Mitsunobu reaction, the reagents themselves (triphenylphosphine and DEAD/DIAD) can be considered the "catalysts" that activate the alcohol. However, recent research has focused on developing catalytic versions of the Mitsunobu reaction to reduce the amount of waste generated, particularly the stoichiometric triphenylphosphine oxide byproduct. nih.gov These methods often involve a recyclable azo reagent and a co-catalyst to regenerate it in situ. nih.gov
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No publicly available high-resolution ¹H, ¹³C, or multidimensional NMR spectra for O-[4-(Dimethylamino)butyl]hydroxylamine could be located.
¹H, ¹³C, and Multidimensional NMR for Complete Structural Assignment
Without experimental spectra, a complete and accurate assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts, as well as the determination of coupling constants, is not feasible. A hypothetical analysis based on analogous structures could be performed, but it would not meet the required standard of scientific accuracy for a detailed research article. Multidimensional NMR techniques such as COSY, HSQC, and HMBC, which are essential for unambiguous structural assignment, have not been reported for this compound.
Dynamic NMR for Conformational Equilibrium Studies
There are no published studies on the conformational dynamics of this compound using dynamic NMR spectroscopy. Such studies would provide insight into the rotational barriers of the butyl chain and the inversion of the nitrogen atoms, but this information is currently not available in the scientific literature.
Quantitative NMR for Reaction Monitoring and Purity Assessment
No literature could be found describing the use of quantitative NMR (qNMR) for monitoring reactions involving this compound or for the precise determination of its purity.
Mass Spectrometry (MS)
Specific mass spectrometry data, including fragmentation pathways and high-resolution mass determination, are not available in the public domain for this compound.
Fragmentation Pathway Analysis for Structural Elucidation
An analysis of the fragmentation pathways is contingent on having an experimental mass spectrum. As no such spectrum is published, a detailed discussion of the fragmentation patterns for structural elucidation cannot be provided.
High-Resolution Mass Spectrometry for Accurate Mass Determination
No high-resolution mass spectrometry (HRMS) data has been published for this compound. This technique would provide a highly accurate mass measurement, confirming the elemental composition of the molecule, but these results have not been reported.
X-ray Crystallography for Solid-State Structure Determination
No published X-ray crystallography studies for this compound were found. This information is essential for determining its precise three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing in the solid state.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Specific Infrared (IR) and Raman spectra for this compound are not available in the surveyed literature. This data is necessary for a detailed vibrational analysis.
Functional Group Identification and Bond Stretching Analysis
Without experimental IR and Raman spectra, a specific analysis of functional group frequencies and bond stretching vibrations (such as N-O, O-H, C-N, and C-H) for this compound cannot be conducted.
Hydrogen Bonding Network Characterization in Solid State
Characterization of the hydrogen bonding network requires solid-state structural data, typically from X-ray crystallography, or can be inferred from shifts in vibrational frequencies in solid-state IR/Raman spectra. As this primary data is unavailable, a description of its hydrogen bonding interactions cannot be provided.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
This compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiroptical spectroscopy techniques, which are used to study chiral molecules and assess enantiomeric purity, are not applicable to this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of a molecule. mdpi.comnih.gov These calculations solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and related properties. mdpi.com
The electronic structure of O-[4-(Dimethylamino)butyl]hydroxylamine can be thoroughly described by analyzing its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). scholarsresearchlibrary.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. scholarsresearchlibrary.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed across the molecular backbone. A smaller HOMO-LUMO gap would suggest higher reactivity. Other quantum chemical descriptors derived from these energies, such as electronegativity, chemical hardness, and softness, provide further quantitative measures of the molecule's reactive tendencies.
Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Formula | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy (EHOMO) | - | Indicates the energy of the outermost electrons; higher energy suggests stronger electron-donating ability (nucleophilicity). |
| LUMO Energy (ELUMO) | - | Indicates the energy of the lowest-energy empty orbital; lower energy suggests stronger electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A small gap implies high polarizability and chemical reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution; a larger value indicates higher stability. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a larger value indicates higher reactivity. |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. scholarsresearchlibrary.comresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential. For this compound, the MEP would show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, highlighting these areas as likely sites for electrophilic attack. scholarsresearchlibrary.com Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the one attached to the hydroxylamine (B1172632) oxygen.
Fukui function analysis provides a more quantitative prediction of local reactivity. nih.govresearchgate.net It helps identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. nih.gov For this molecule, the nitrogen and oxygen atoms would be expected to have high Fukui function values for electrophilic attack, confirming their nucleophilic character.
Conformational Landscape Exploration and Potential Energy Surfaces
The flexible butyl chain in this compound allows it to adopt numerous conformations. Understanding this conformational landscape is crucial, as the molecule's shape influences its physical properties and biological interactions. Computational methods can be used to perform a systematic or random conformational search to identify the most stable, low-energy conformers. mdpi.com By systematically rotating the dihedral angles along the C-C, C-N, and C-O bonds of the butyl chain and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (local minima) and the energy barriers for converting between them.
Reaction Mechanism Modeling and Transition State Characterization
Crucially, this modeling can identify the transition state—the highest energy point along the reaction coordinate. masterorganicchemistry.com Characterizing the transition state structure and its associated activation energy provides fundamental insights into the reaction kinetics and feasibility. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org An MD simulation of this compound, typically placed in a box of solvent molecules like water, would track the motion of every atom according to the principles of classical mechanics.
These simulations provide a detailed view of the molecule's conformational flexibility in a solution environment, showing how it folds and changes shape. nih.gov Furthermore, MD is invaluable for studying solvation effects. It can reveal the structure of the water molecules surrounding the polar dimethylamino and hydroxylamine groups, the average number of hydrogen bonds formed with the solvent, and how the solvent influences the molecule's preferred conformations. rsc.org
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies
Non-covalent interactions are critical for understanding how molecules interact with each other and with their environment. This compound has multiple functional groups capable of forming hydrogen bonds. The hydroxylamine group (-ONH₂) can act as both a hydrogen bond donor (via the N-H) and an acceptor (via the lone pairs on the nitrogen and oxygen atoms). The tertiary dimethylamino group (-N(CH₃)₂) acts as a hydrogen bond acceptor.
NCI analysis is a computational technique that allows for the visualization of weak interactions, such as hydrogen bonds and van der Waals forces, in real space. researchgate.netnih.gov This method helps to identify the specific regions of the molecule involved in these interactions and qualitatively assess their strength. Studies on similar molecules, such as the N,N-diethylhydroxylamine-water complex, have shown that water can form strong hydrogen bonds with the NOH frame, with the nitrogen atom being a particularly strong acceptor site. mdpi.com Similar patterns of strong intermolecular hydrogen bonding would be expected for this compound, governing its solubility and interaction with other polar molecules. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N-diethylhydroxylamine |
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer
A comprehensive search of the scientific literature reveals that specific Natural Bond Orbital (NBO) analysis focusing on the intermolecular charge transfer of this compound has not been published. However, by examining the constituent functional groups of the molecule—the dimethylamino group and the hydroxylamine group—it is possible to infer the nature of the intermolecular interactions based on NBO studies of analogous systems.
NBO analysis is a powerful theoretical tool used to study the interactions between electron donors and acceptors within and between molecules. In the context of intermolecular charge transfer, it quantifies the stabilization energy associated with the delocalization of electron density from a filled Lewis-type orbital (the donor) of one molecule to an empty non-Lewis-type orbital (the acceptor) of a neighboring molecule. These interactions are crucial for understanding hydrogen bonding and other non-covalent forces.
The this compound molecule possesses two key sites for intermolecular hydrogen bonding: the dimethylamino group and the hydroxylamine moiety. The dimethylamino group, with the lone pair of electrons on the nitrogen atom, is expected to act as a potent hydrogen bond acceptor. In an intermolecular interaction, this lone pair orbital (LP(N)) would serve as the donor NBO, interacting with an antibonding orbital of a hydrogen bond donor from an adjacent molecule (e.g., a σ(O-H) or σ(N-H) orbital).
The hydroxylamine group is capable of acting as both a hydrogen bond donor and an acceptor. The lone pairs on the oxygen and nitrogen atoms can function as donor NBOs, while the O-H bond can act as a hydrogen bond donor, with the corresponding σ*(O-H) orbital serving as the acceptor NBO.
To provide a quantitative perspective on the intermolecular interactions involving the hydroxylamine group, data from a density functional theory study on hydroxylamine nitrate-(H2O)n complexes can be considered. In this study, the stabilization energies and the nature of the hydrogen bonds were investigated using NBO analysis. The findings from the most stable configurations of hydroxylamine nitrate (B79036) with one and two water molecules offer insight into the donor-acceptor interactions and their associated stabilization energies.
Table 1: NBO Analysis of Intermolecular Interactions in Hydroxylamine Nitrate-Water Complexes
| Donor Molecule | Donor NBO | Acceptor Molecule | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| Hydroxylamine | LP(O) | Water | σ(O-H) | Data not specifically isolated in the study |
| Water | LP(O) | Hydroxylamine | σ(N-H) | Data not specifically isolated in the study |
| Water | LP(O) | Hydroxylamine | σ*(O-H) | Data not specifically isolated in the study |
| Overall Interaction Energy | 12.62 (for the most stable 1:1 complex) | |||
| Overall Interaction Energy | 17.53 (for the most stable 1:2 complex) |
The study on hydroxylamine nitrate-(H2O)n complexes demonstrates that significant intermolecular interactions, quantified by stabilization energies, occur through hydrogen bonding. In these interactions, the lone pair orbitals of oxygen atoms in both hydroxylamine and water act as the primary donor NBOs, while the antibonding σ(O-H) and σ(N-H) orbitals act as the acceptor NBOs. The magnitude of the stabilization energy is indicative of the strength of the hydrogen bond and the extent of charge transfer from the donor to the acceptor orbital.
For this compound, similar intermolecular charge transfer interactions are anticipated. The nitrogen of the dimethylamino group would be a primary site for accepting a hydrogen bond, leading to a significant stabilization energy. The hydroxylamine moiety would contribute to the intermolecular network through both hydrogen bond donation from its O-H group and acceptance via its nitrogen and oxygen lone pairs. The butyl chain, being nonpolar, would primarily engage in weaker van der Waals interactions. The cumulative effect of these intermolecular charge transfers would dictate the macroscopic properties of the compound, such as its boiling point and solubility.
Applications in Organic Synthesis and Chemical Transformations
O-[4-(Dimethylamino)butyl]hydroxylamine as a Key Synthetic Intermediate
The structural framework of this compound provides a versatile backbone that can be elaborated upon to create more complex molecular architectures, including various nitrogen-containing heterocyclic systems.
While direct applications of this compound as a central scaffold in the total synthesis of complex natural products are not extensively documented, its constituent parts—the alkoxyamine and the dimethylaminoalkyl chain—are features present in various bioactive molecules. For instance, the dimethylamino butyl group is a structural component in compounds designed for pharmacological applications. The hydroxylamine (B1172632) moiety itself is a precursor to many important functional groups, and its incorporation into a molecule provides a reactive handle for subsequent transformations, enabling the construction of intricate structures. nih.gov
Hydroxylamine derivatives are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.comnih.gov The N-O bond in hydroxylamines is relatively weak and can be cleaved under various conditions to facilitate cyclization reactions. mdpi.com These reactions are crucial for creating rings like isoxazolidines, 1,2-oxazines, and other related structures that are core components of many natural products and pharmaceuticals. nih.govresearchgate.net
For example, hydroxylamines can undergo intramolecular cycloaddition reactions to form bicyclic or tricyclic isoxazolidine (B1194047) systems. researchgate.net Furthermore, transition-metal-catalyzed or radical-mediated cyclizations involving hydroxylamines and their derivatives are powerful methods for constructing N-heterocycles through the formation of new carbon-nitrogen bonds. mdpi.com The presence of the dimethylamino group in this compound can influence reaction pathways by altering solubility or by acting as an internal base or ligand, potentially leading to novel heterocyclic structures. Research has demonstrated the synthesis of substituted tetrahydroquinolines from related N-arylated O-cyclopropyl hydroxylamines via a cascade of nih.govnih.gov-sigmatropic rearrangement, cyclization, and rearomatization. nih.gov
Role as a Versatile Reagent in Carbon-Nitrogen and Carbon-Oxygen Bond Formation
The hydroxylamine functional group is a potent nucleophile, enabling it to participate in reactions that form both carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This reactivity is central to its utility in organic synthesis.
The formation of C-N bonds is a cornerstone of organic chemistry, essential for synthesizing pharmaceuticals, agrochemicals, and materials. nih.gov Hydroxylamine derivatives can act as nitrogen-radical precursors in visible-light photochemistry, enabling novel transformations. nih.gov They can also be used in metal-catalyzed reactions to form C-N bonds. For example, O-acyl-N-hydroxylamines have been used in copper-catalyzed reactions with unsaturated carboxylic acids to form allylic N-O compounds, which are precursors to C-N bond formation. mdpi.com The development of methods for direct N-O bond formation, such as the reaction of magnesium amides with tert-butyl peresters, has expanded the toolkit for creating complex hydroxylamine derivatives for subsequent C-N bond-forming reactions. organic-chemistry.org
The reaction of the hydroxylamine moiety with carbonyl compounds (aldehydes and ketones) to form oximes is a classic and highly efficient C=N bond-forming reaction. This transformation is a key step in many synthetic sequences and is fundamental to the ligation and derivatization methodologies discussed in subsequent sections.
Utility in Multicomponent Reaction Methodologies (e.g., Ugi, Passerini)
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. wikipedia.orgorganic-chemistry.org Hydroxylamine derivatives have been successfully employed as amine components in the Ugi four-component reaction (U-4CR). nih.govnih.gov The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org By replacing the conventional amine with a hydroxylamine, the reaction yields α-aminoxy amide derivatives, expanding the structural diversity accessible through this powerful reaction. nih.govnih.gov
Similarly, the Passerini reaction, which combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide, can be adapted to include hydroxylamine-related functionalities. wikipedia.orgorganic-chemistry.org While direct use of this compound in these specific named reactions is not prominently reported, the principle of using hydroxylamines as amine isosteres is well-established. nih.gov The dimethylamino group in the title compound could potentially modulate the reactivity or solubility of the reactants or products in such MCRs. The combination of different MCRs, such as the Biginelli and Passerini reactions in a sequential manner, has been shown to produce highly functionalized and structurally diverse molecules. nih.gov
Development of Novel Amination and Oxime Ligation Methodologies
The unique reactivity of the hydroxylamine group has been harnessed to develop new chemical methods for amination and for creating stable linkages between molecules through oxime formation.
Amination: Hydroxylamines can serve as electrophilic aminating reagents. Recent research has focused on developing novel alkene difunctionalization processes where N-halogenated O-activated hydroxylamines react directly with olefins without catalysts to yield multifunctional hydroxylamines. These products can then be used to synthesize structurally complex secondary amines and N-heterocycles. chemrxiv.org
Oxime Ligation: The reaction between a hydroxylamine and an aldehyde or ketone to form an oxime bond is a cornerstone of "click chemistry." nih.gov This reaction is highly chemoselective, meaning it proceeds efficiently under mild, physiological conditions without interfering with other functional groups present in complex biomolecules. nih.gov Oxime ligation has been widely used for peptide and protein modification, cell surface imaging, and creating protein-polymer conjugates. nih.govrsc.org The reaction rate can be significantly accelerated by catalysts like aniline (B41778) or arginine, making it practical for time-sensitive applications. nih.govchemrxiv.org The dimethylamino group in this compound could potentially serve as an intramolecular catalyst in certain ligation reactions, although this has not been extensively documented. The stability of the resulting oxime bond is another key advantage over similar linkages like hydrazones. nih.gov
Applications in Chemical Derivatization for Analytical Purposes
Chemical derivatization is a technique used to convert an analyte into a product that is easier to detect, separate, or quantify, particularly in mass spectrometry (MS) and chromatography. The hydroxylamine group of this compound is an excellent reagent for derivatizing carbonyl compounds (aldehydes and ketones).
The reaction forms an oxime, which attaches the [4-(dimethylamino)butyl]oxy moiety to the original carbonyl molecule. The tertiary dimethylamino group is readily protonated, creating a permanent positive charge. This "fixed-charge" tagging strategy significantly enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to much higher sensitivity for detecting low-abundance carbonyl-containing metabolites. nih.govsemanticscholar.org This approach allows for the sensitive and multiplexed imaging of hundreds of metabolites directly from microbial co-cultures. nih.gov
Other derivatization agents with similar functionalities, such as those containing a bromophenethyl group, utilize the unique isotopic pattern of bromine (79Br/81Br) to aid in the confident identification of derivatized molecules, helping to resolve ambiguities between isobaric compounds. nih.govsemanticscholar.org The general principle involves reacting the hydroxylamine with carbonyls to improve their analytical characteristics for techniques like GC-MS and LC-MS. mdpi.com
Mechanistic Insights into Molecular and Biochemical Interactions
Theoretical Investigations of Ligand-Target Binding Interactions
There are no specific theoretical investigations detailing the ligand-target binding interactions of O-[4-(Dimethylamino)butyl]hydroxylamine in the surveyed scientific literature. Computational studies, such as molecular docking and molecular dynamics simulations, would be necessary to predict its binding modes, affinity for potential biological targets, and the specific intermolecular forces involved (e.g., hydrogen bonding, electrostatic interactions, and van der Waals forces). Such studies would provide insight into which proteins or other biomolecules it is most likely to interact with, guided by the structural features of its dimethylaminobutyl group and the reactive hydroxylamine (B1172632) moiety.
Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level
While some hydroxylamine derivatives are known enzyme inhibitors, the specific enzyme targets and inhibition mechanisms for this compound have not been elucidated. For instance, other O-alkylhydroxylamines have been identified as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov. The proposed mechanism for these inhibitors involves mimicking an alkylperoxy intermediate state in the enzyme's catalytic cycle. nih.gov
To determine if this compound acts as an enzyme inhibitor, detailed kinetic studies would be required. mdpi.comnih.gov These studies would identify the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constants (Kᵢ). Without such data, any discussion of its enzyme inhibition profile remains hypothetical.
Role in Covalent Modification of Biomolecules (e.g., proteins, nucleic acids)
The hydroxylamine functional group is known to be reactive and can participate in the covalent modification of biomolecules. For example, hydroxylamine and its derivatives can react with carbonyl groups (aldehydes and ketones) on proteins or modified nucleic acids to form oximes. wikipedia.org Additionally, hydroxylamines can be involved in the cleavage of certain peptide bonds, specifically asparaginyl-glycine (B14482181) bonds in proteins. wikipedia.org
However, no studies have specifically investigated the role of this compound in the covalent modification of proteins or nucleic acids. Research would be needed to identify if this specific compound can covalently bind to biological macromolecules, the nature of the chemical bonds formed, and the specific residues or bases it targets.
Interaction with Cellular Pathways: Mechanistic Studies (without clinical implications)
There is a lack of research on the interaction of this compound with cellular pathways. To understand its effects at a cellular level, studies would need to be conducted to assess its impact on signaling cascades, metabolic pathways, or other cellular processes. Techniques such as transcriptomics, proteomics, and metabolomics could reveal changes in cellular function upon exposure to the compound. Without this experimental data, it is not possible to detail its mechanistic role in any cellular pathway.
Design of Molecular Probes for Biochemical Research
The structural features of this compound, particularly the terminal dimethylamino group and the hydroxylamine, suggest it could potentially be developed into a molecular probe. The hydroxylamine moiety can be used for conjugation to other molecules, while the dimethylamino group could be part of a fluorophore or a reactive handle. For example, a related compound, 4-aminooxybutylamine, has been used as a bifunctional reagent to prepare nonradioactive DNA probes for molecular hybridization. nih.gov
However, there is no evidence in the current literature that this compound has been specifically designed or utilized as a molecular probe for biochemical research. Its development as such would require further chemical modification and characterization to impart desirable properties like fluorescence, affinity for a specific target, or the ability to report on a particular biological activity.
Future Research Directions and Emerging Avenues
Development of Advanced Catalytic Systems for Efficient Synthesis
The efficient synthesis of O-[4-(Dimethylamino)butyl]hydroxylamine and its derivatives is paramount for enabling broader applications. Future research will likely focus on developing novel catalytic systems that offer higher yields, greater selectivity, and more environmentally benign reaction conditions. While traditional methods for creating N-O bonds exist, modern catalysis offers significant improvements. mdpi.comnih.gov
One promising area is the use of non-precious metal catalysts, such as iron. nih.govnih.govbrandeis.edu Iron-catalyzed reactions have been shown to be effective for the intermolecular amino-oxygenation of olefins using functionalized hydroxylamines as both the amination reagent and oxidant. nih.govbrandeis.edu Adapting these systems could lead to more economical and sustainable routes for synthesizing the target compound. Research could explore various iron complexes and chiral ligands to achieve high diastereoselectivity and enantioselectivity, which is particularly important for applications in medicinal chemistry. nih.gov
Furthermore, continuous flow synthesis represents another key avenue. researchgate.net In-situ generation and consumption of reactive intermediates, such as O-mesitylsulfonylhydroxylamine (MSH), in a flow system can enhance safety and efficiency. researchgate.net Applying this concept to the synthesis of this compound could allow for rapid optimization and scale-up, mitigating issues associated with the stability of certain reagents. researchgate.net
Table 1: Potential Catalytic Systems for Investigation
| Catalyst Type | Potential Advantages for Synthesis | Key Research Focus |
|---|---|---|
| Iron-based Catalysts | Low cost, low toxicity, versatile reactivity. nih.govnih.gov | Ligand design for stereocontrol, optimization of reaction conditions (solvent, temperature). nih.gov |
| Copper-based Catalysts | Effective for electrophilic amination of organozinc nucleophiles. organic-chemistry.org | Broadening substrate scope, improving functional group tolerance. |
| Palladium-based Catalysts | Useful in aza-Heck/aza-Narasaka-Heck cyclizations for creating N-heterocycles. mdpi.com | Development of tethered nitrogen approaches for complex molecule synthesis. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Exploration of Novel Spectroscopic Probes for In-Situ Reaction Monitoring
Real-time monitoring of chemical reactions is crucial for understanding mechanisms and optimizing processes. The development of novel spectroscopic probes for the in-situ detection of hydroxylamines and their reaction intermediates is a significant area of future research. nih.govrsc.org
Fluorescent probes offer a highly sensitive and non-invasive method for tracking the formation and consumption of hydroxylamine (B1172632) derivatives. nih.gov Researchers have developed coumarin-based and diphenyl imidazole-based probes that exhibit a "turn-on" fluorescence signal in the presence of hydroxylamine. nih.govrsc.org Future work could focus on designing probes specifically tailored to the structural features of this compound, allowing for its selective detection in complex reaction mixtures. This would be invaluable for kinetic studies and for optimizing reaction endpoints in industrial-scale production.
Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique, particularly when using cyclic hydroxylamine spin probes. researchgate.net These probes can be oxidized by free radicals to form stable nitroxides, which are detectable by EPR. researchgate.net This could be used to study reaction mechanisms involving radical intermediates during the synthesis or subsequent transformations of this compound.
Expansion of Synthetic Utility in Unexplored Chemical Transformations
Functionalized hydroxylamines are versatile reagents that can participate in a wide array of chemical transformations. acs.org While they have been used as potent electrophilic aminating agents, their full synthetic potential remains to be explored. acs.orgrsc.org
The unique structure of this compound, featuring both a hydroxylamine moiety and a terminal dimethylamino group, offers opportunities for novel intramolecular reactions. Research could investigate its use in cascade reactions to form complex heterocyclic structures. For example, the compound could serve as a precursor in aza-Piancatelli rearrangements to access densely functionalized cyclopentane (B165970) derivatives. rsc.org
Its utility as a bifunctional reagent in olefin difunctionalization is another promising avenue. nih.govchemrxiv.org The development of new reactions where both the aminooxy and dimethylamino groups participate would significantly expand its synthetic value. For instance, it could be employed in novel halo-hydroxylamination reactions to produce multifunctional building blocks for synthesizing complex amines and N-heterocycles. chemrxiv.orgchemrxiv.org
Table 2: Potential Unexplored Transformations
| Reaction Class | Potential Product | Synthetic Value |
|---|---|---|
| Intramolecular Cyclization | Novel N,O-heterocycles | Access to new chemical scaffolds for drug discovery. |
| Cascade Rearrangements | Functionalized carbocycles/heterocycles | Rapid construction of molecular complexity from a simple starting material. rsc.org |
| Multi-component Reactions | Diverse substituted hydroxylamines | Efficient synthesis of compound libraries for screening. mdpi.com |
Computational Design of Functional Analogues with Tunable Properties
Computational chemistry provides powerful tools for the in-silico design of new molecules with tailored properties. chimia.ch By modifying the structure of this compound, it is possible to create functional analogues with fine-tuned electronic, steric, and physicochemical characteristics.
Density Functional Theory (DFT) calculations can be used to predict key properties such as bond dissociation energies, redox potentials, and reactivity. acs.orgnih.gov For example, computational methods can predict how substituting the butyl chain or the dimethylamino group will affect the stability of the N-O bond, which is crucial for its role in radical reactions. acs.org This allows for the rational design of analogues that are more stable, more reactive, or selective for specific transformations.
Structure-property relationship studies can guide the design of analogues for specific applications. nih.gov For instance, if the goal is to develop a new antibacterial agent, computational models can predict properties like lipophilicity (log P) and radical scavenging activity, which are important for biological function. acs.org By systematically modifying the parent structure and calculating these properties, researchers can prioritize the synthesis of the most promising candidates, creating a more efficient discovery pipeline. researchgate.net
Q & A
Q. How does this compound compare structurally and functionally to O-substituted hydroxylamines like O-benzylhydroxylamine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
